molecular formula C22H21FN4O B1162868 5-Fluoro THJ

5-Fluoro THJ

Cat. No. B1162868
M. Wt: 376.4
InChI Key: GMRIDDSOZRLMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THJ 018 is an analog of JWH 018 where the core indole structure is substituted with an indazole base. Though no biological activity has been reported for THJ 018, structurally similar analogs bind to the brain central cannabinoid (CB1) receptors and display agonist properties in functional assays, suggesting that it would have the same in vivo effects as Δ 5-fluoro THJ is a derivative of THJ 018 featuring a fluorine atom added to the terminal carbon of the pentyl group and an 8-aminoquinoline replacing the naphthalene group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Scientific Research Applications

1. In Vivo Analysis of Drug Metabolism

Research by Stevens et al. (1984) demonstrated the use of nuclear magnetic resonance (NMR) to analyze the metabolic fate of 5-fluorouracil, a compound related to 5-Fluoro THJ, in living organisms. This method offers a non-invasive approach to understanding drug metabolism in both animals and humans.

2. Mechanisms of Action in Cancer Treatment

The study by Longley et al. (2003) discusses the mechanisms of action of 5-fluorouracil, highlighting the development of strategies to increase its anticancer activity. This research contributes to understanding how 5-Fluoro THJ might act in cancer treatment.

3. Synthesis and Biological Activity Analysis

Bobek et al. (1975) investigated the synthesis and biological activity of 5-fluoro-4'-thiouridine and related nucleosides, providing insights into the development of new compounds with potential therapeutic applications. This is relevant for understanding the synthesis and applications of 5-Fluoro THJ. Read more.

4. Biochemical and Pharmacological Studies

Pinedo and Peters (1988) conducted a comprehensive study on the biochemical and pharmacological aspects of fluorouracil, providing valuable information on its action mechanism and potential resistance factors. This research is crucial for understanding similar compounds like 5-Fluoro THJ. Full paper.

5. Experimental and Clinical Use in Cancer Chemotherapy

Heidelberger and Ansfield (1963) presented a review of the clinical applications of fluorinated pyrimidines, including their distribution and metabolic fate, in cancer chemotherapy. This research contributes to the understanding of how 5-Fluoro THJ may be applied in similar contexts. Read more.

6. Pharmacokinetics and Metabolism Studies

Beumer et al. (2006) focused on the pharmacokinetics, metabolism, and oral bioavailability of 5-fluoro-2′-deoxycytidine in mice, providing important insights into the metabolic pathways and effects of fluorinated compounds like 5-Fluoro THJ. Full paper.

7. Application in Nanotechnology

Research by Wang et al. (2019) on fluoro-substituted conjugated polyindole shows the potential of fluorinated compounds in nanotechnology, particularly in charge storage materials. This opens up possibilities for 5-Fluoro THJ in similar applications. Read more.

8. Fluorescence Enhancement and Particle-Size Control

Huang et al. (2013) demonstrated the application of fluorescence enhancement and particle-size control in organic fluorophores, providing a pathway for the use of 5-Fluoro THJ in advanced material sciences. Full paper.

properties

Product Name

5-Fluoro THJ

Molecular Formula

C22H21FN4O

Molecular Weight

376.4

IUPAC Name

1-(5-fluoropentyl)-N-quinolin-8-ylindazole-3-carboxamide

InChI

InChI=1S/C22H21FN4O/c23-13-4-1-5-15-27-19-12-3-2-10-17(19)21(26-27)22(28)25-18-11-6-8-16-9-7-14-24-20(16)18/h2-3,6-12,14H,1,4-5,13,15H2,(H,25,28)

InChI Key

GMRIDDSOZRLMAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4

synonyms

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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